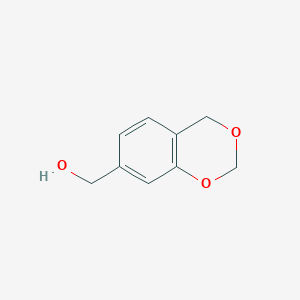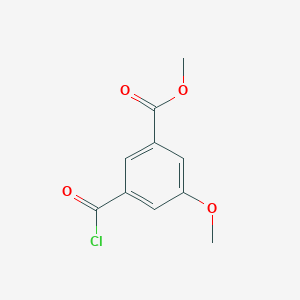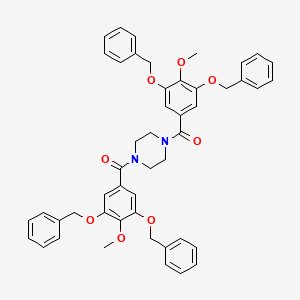
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-: is a synthetic organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry and pharmaceuticals This particular compound is characterized by its two 3,5-dibenzyloxy-4-methoxybenzoyl groups attached to the nitrogen atoms of the piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dibenzyloxy-4-methoxybenzoic acid.
Activation: The carboxylic acid group of 3,5-dibenzyloxy-4-methoxybenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Coupling Reaction: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine or pyridine to form the desired product, Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl groups.
Reduction: Reduced forms of the benzoyl groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl groups.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites on enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1,4-bis(4-methoxybenzoyl)-
- Piperazine, 1,4-bis(3,5-dibenzyloxybenzoyl)-
- Piperazine, 1,4-bis(3,5-dimethoxybenzoyl)-
Uniqueness
Piperazine, 1,4-bis(3,5-dibenzyloxy-4-methoxybenzoyl)- is unique due to the presence of both dibenzyloxy and methoxy groups on the benzoyl moieties This structural feature imparts specific chemical and biological properties, making it distinct from other piperazine derivatives
Eigenschaften
CAS-Nummer |
63980-45-0 |
|---|---|
Molekularformel |
C48H46N2O8 |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
[4-[4-methoxy-3,5-bis(phenylmethoxy)benzoyl]piperazin-1-yl]-[4-methoxy-3,5-bis(phenylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C48H46N2O8/c1-53-45-41(55-31-35-15-7-3-8-16-35)27-39(28-42(45)56-32-36-17-9-4-10-18-36)47(51)49-23-25-50(26-24-49)48(52)40-29-43(57-33-37-19-11-5-12-20-37)46(54-2)44(30-40)58-34-38-21-13-6-14-22-38/h3-22,27-30H,23-26,31-34H2,1-2H3 |
InChI-Schlüssel |
NMNUPLUEVTXCGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1OCC2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


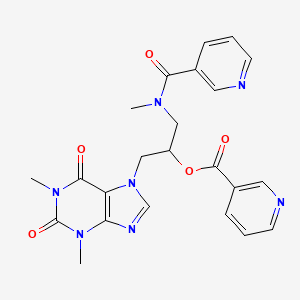
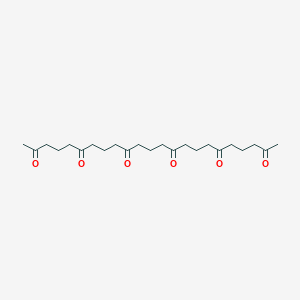




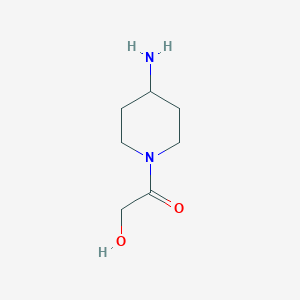
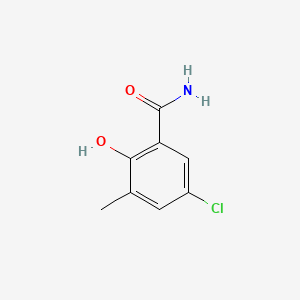


![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)

